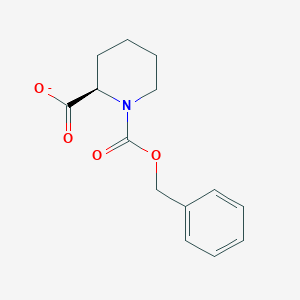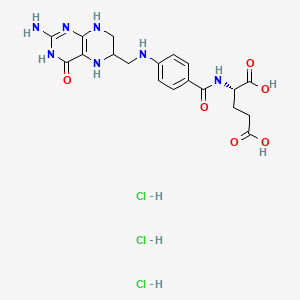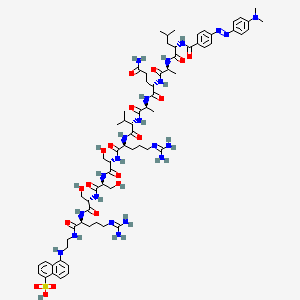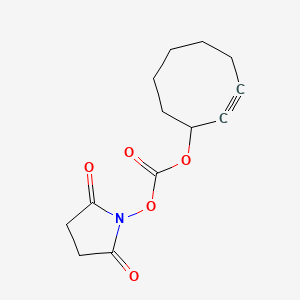
(R)-1-N-Cbz-pipecolinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-N-Cbz-pipecolinic acid, also known as ®-1-N-carbobenzyloxy-pipecolinic acid, is a chiral derivative of pipecolinic acid. It is characterized by the presence of a benzyl carbamate (Cbz) protecting group attached to the nitrogen atom of the pipecolinic acid. This compound is of significant interest in organic synthesis and medicinal chemistry due to its role as an intermediate in the synthesis of various bioactive molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-N-Cbz-pipecolinic acid typically involves the protection of the nitrogen atom in ®-pipecolinic acid with a benzyl carbamate group. One common method includes the reaction of ®-pipecolinic acid with benzyl chloroformate in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: On an industrial scale, the production of ®-1-N-Cbz-pipecolinic acid follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: ®-1-N-Cbz-pipecolinic acid undergoes various chemical reactions, including:
Hydrolysis: The Cbz protecting group can be removed under acidic or basic conditions to yield ®-pipecolinic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Cbz group can be replaced with other functional groups.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Hydrolysis: ®-pipecolinic acid.
Reduction: ®-1-N-Cbz-pipecolinol.
Substitution: Derivatives with different functional groups replacing the Cbz group.
科学的研究の応用
®-1-N-Cbz-pipecolinic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as an intermediate in the synthesis of peptides and peptidomimetics.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting neurological disorders.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of ®-1-N-Cbz-pipecolinic acid is primarily related to its role as a synthetic intermediate. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved depend on the nature of the final bioactive molecule synthesized from this compound.
類似化合物との比較
(S)-1-N-Cbz-pipecolinic acid: The enantiomer of ®-1-N-Cbz-pipecolinic acid, differing in the spatial arrangement of atoms.
N-Boc-pipecolinic acid: Another protected form of pipecolinic acid with a tert-butoxycarbonyl (Boc) group instead of a Cbz group.
N-Fmoc-pipecolinic acid: A derivative with a fluorenylmethyloxycarbonyl (Fmoc) protecting group.
Uniqueness: ®-1-N-Cbz-pipecolinic acid is unique due to its specific chiral configuration and the presence of the Cbz protecting group, which offers distinct reactivity and stability compared to other protected pipecolinic acids. This makes it particularly valuable in asymmetric synthesis and the preparation of enantiomerically pure compounds.
特性
分子式 |
C14H16NO4- |
|---|---|
分子量 |
262.28 g/mol |
IUPAC名 |
(2R)-1-phenylmethoxycarbonylpiperidine-2-carboxylate |
InChI |
InChI=1S/C14H17NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10H2,(H,16,17)/p-1/t12-/m1/s1 |
InChIキー |
ZSAIHAKADPJIGN-GFCCVEGCSA-M |
異性体SMILES |
C1CCN([C@H](C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
正規SMILES |
C1CCN(C(C1)C(=O)[O-])C(=O)OCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dichloro-N-(difluoromethyl)-4-[3-(1-methylpiperidin-4-yl)propyl]-N-(1,3,5-trimethylpyrazol-4-yl)benzenesulfonamide](/img/structure/B12367229.png)






![(5S)-14-[(1R)-1-aminoethyl]-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaene-6,10-dione](/img/structure/B12367272.png)

![[1,3-bis(methoxymethyl)-2,4-dioxo-5H-pyrimidin-1-ium-5-yl]boronic acid](/img/structure/B12367291.png)
![(1S,9R,10S)-18-(cyclopropylmethyl)-13-[2-(4-methylpyrazol-1-yl)ethyl]-13,18-diazatetracyclo[7.6.3.01,10.02,7]octadeca-2(7),3,5-triene-4,10-diol;trihydrochloride](/img/structure/B12367295.png)



